3-(propane-2-sulfonyl)azetidine, trifluoroacetic acid
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Overview
Description
3-(propane-2-sulfonyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity Trifluoroacetic acid is a strong acid commonly used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propane-2-sulfonyl)azetidine typically involves the alkylation of azetidine with propane-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3-(propane-2-sulfonyl)azetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(propane-2-sulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
3-(propane-2-sulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(propane-2-sulfonyl)azetidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the sulfonyl group.
Propane-2-sulfonyl chloride: A sulfonylating agent used in organic synthesis.
Trifluoroacetic acid: A strong acid used in peptide synthesis and as a solvent.
Uniqueness
3-(propane-2-sulfonyl)azetidine is unique due to the combination of the azetidine ring and the sulfonyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
CAS No. |
2758006-08-3 |
---|---|
Molecular Formula |
C8H14F3NO4S |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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